N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide
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Overview
Description
N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amide functional group (-CONH2) attached to a substituted phenyl ring and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide typically involves the following steps:
Amination Reaction: The starting material, 5-amino-2-methylphenol, undergoes an amination reaction with 4-methylphenol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Amidation Reaction: The resulting intermediate is then subjected to an amidation reaction with propanoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as halides or amines
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with new functional groups replacing the amide group
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Biological Research: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of other valuable chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide can be compared with other similar compounds, such as:
N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide: Differing in the position of the amino group on the phenyl ring.
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide: Differing in the position of the methyl group on the phenoxy ring.
N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide: Differing in the substitution of the phenoxy ring with a chlorine atom instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(4-methylphenoxy)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-4-8-15(9-5-11)21-13(3)17(20)19-16-10-14(18)7-6-12(16)2/h4-10,13H,18H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLZMEGGFFXHFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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